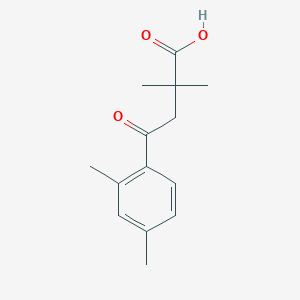

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid, also known as DDB, is a chemical compound with the molecular formula C15H18O3. It is a derivative of the amino acid leucine and is commonly used in scientific research as a tool to study the mechanisms of various biological processes.

Scientific Research Applications

Molecular Recognition and Hydrogen Bonding

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid demonstrates molecular recognition capabilities. A study focused on a similar compound, 2,2-dimethylbutynoic acid with a pyridone terminus, revealed its ability to form an intermolecularly hydrogen-bonded dimer. This dimerization, which involves hydrogen bonding between amide and carboxylic acid groups, was observed in various environments including crystals, chloroform solution, and the gas phase (Wash et al., 1997).

Chemical Synthesis and Reaction Studies

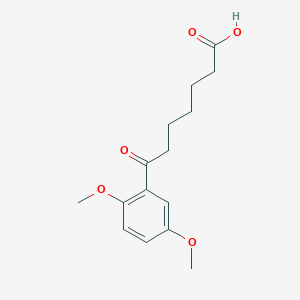

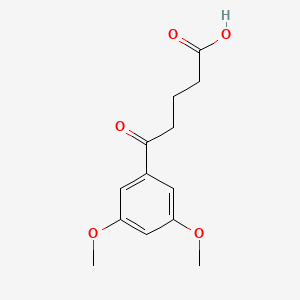

Research in 1956 indicated the production of similar compounds through the reaction of diphenylmethane and diphenylethane with maleic anhydride. This process yielded diphenyl-methane-4, 4′-di-γ-oxocrotonic acid and bibenzyl-4,4′-di-γ-oxocrotonic acid, which through further reduction formed diphenyl-methane-4, 4′-di-γ-oxobutyric acid and bibenzyl-4, 4′-di-γ-oxobutyric acid (Koga, 1956).

Crystallography and Structural Analysis

Structural studies of compounds related to 2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid, such as 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate, have been conducted. These studies provide insights into the molecular and crystal structures of these complex compounds (Fazil et al., 2012).

Biosynthesis Studies

4-(2′-Carboxyphenyl)-4-oxobutyric acid, closely related to the compound , has been detected in studies of Impatiens balsamina. This compound played a role in the biosynthesis of lawsone, an organic compound with various applications (Grotzinger & Campbell, 1974).

Anion Coordination Chemistry

Research on similar compounds, like N-(2,4-dimethylphenyl)-N′-(3-pyridy1)urea, has contributed to the understanding of anion coordination chemistry. These studies have implications for developing new materials and chemical sensors (Wu et al., 2007).

properties

IUPAC Name |

4-(2,4-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-5-6-11(10(2)7-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHACVLYTWQGFTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(C)(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.